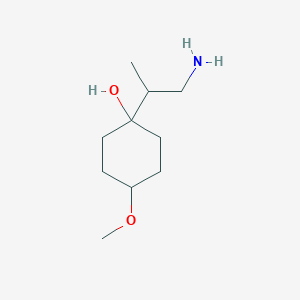
1-(1-Aminopropan-2-yl)-4-methoxycyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Aminopropan-2-yl)-4-methoxycyclohexan-1-ol is a complex organic compound characterized by its unique structure, which includes an aminopropyl group and a methoxycyclohexanol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminopropan-2-yl)-4-methoxycyclohexan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxycyclohexanone with 1-aminopropan-2-ol under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions: 1-(1-Aminopropan-2-yl)-4-methoxycyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
科学研究应用
1-(1-Aminopropan-2-yl)-4-methoxycyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and materials.
作用机制
The mechanism of action of 1-(1-Aminopropan-2-yl)-4-methoxycyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with biological receptors, while the methoxycyclohexanol moiety may influence the compound’s overall activity and stability. These interactions can lead to various biochemical and physiological effects, depending on the context of its use.
相似化合物的比较
1-Aminopropan-2-ol: This compound shares the aminopropyl group but lacks the methoxycyclohexanol moiety.
4-Methoxycyclohexanol: This compound contains the methoxycyclohexanol moiety but lacks the aminopropyl group.
Uniqueness: 1-(1-Aminopropan-2-yl)-4-methoxycyclohexan-1-ol is unique due to the combination of both the aminopropyl and methoxycyclohexanol groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H21NO2 |
|---|---|
分子量 |
187.28 g/mol |
IUPAC 名称 |
1-(1-aminopropan-2-yl)-4-methoxycyclohexan-1-ol |
InChI |
InChI=1S/C10H21NO2/c1-8(7-11)10(12)5-3-9(13-2)4-6-10/h8-9,12H,3-7,11H2,1-2H3 |
InChI 键 |
UTENRPUDFHNQHH-UHFFFAOYSA-N |
规范 SMILES |
CC(CN)C1(CCC(CC1)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


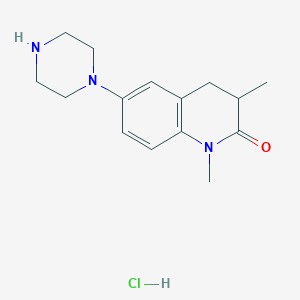

![4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile](/img/structure/B13196459.png)


![2-[4-(Benzyloxy)phenyl]-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13196471.png)
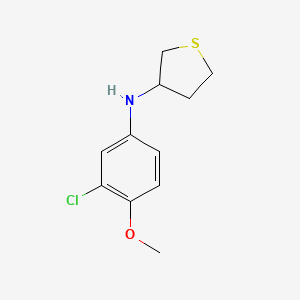
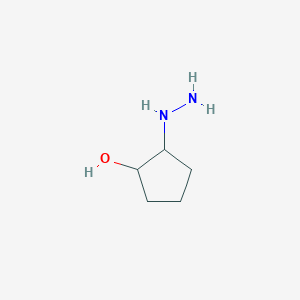
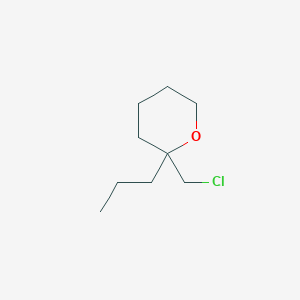


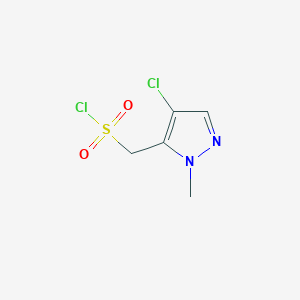
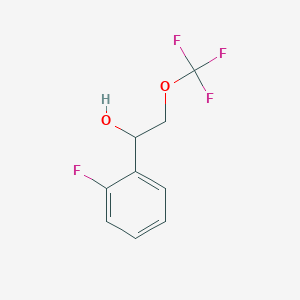
![{5H,7H-furo[3,4-d]pyrimidin-2-yl}hydrazine](/img/structure/B13196524.png)
